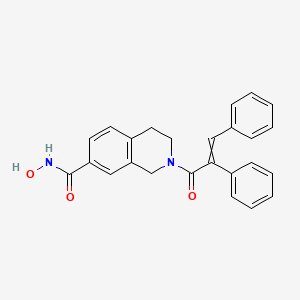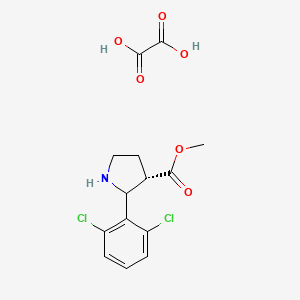
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- is a complex organic compound with a unique structure that includes a benzoxacycloundecin ring system
Vorbereitungsmethoden
The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- involves multiple steps, typically starting with the formation of the benzoxacycloundecin ring. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce double bonds or other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can replace one functional group with another.
Wissenschaftliche Forschungsanwendungen
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- can be compared with other similar compounds, such as:
2H-3-Benzoxacyclododecin-2,10(1H)-dione, 4,5,6,7,8,9-hexahydro-11,13-dihydroxy-4-methyl-, (S)-: This compound has a similar ring structure but different functional groups.
Other macrolides: These compounds share some structural features but differ in their specific chemical properties and applications.
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol |
InChI |
InChI=1S/C15H20O2/c1-12-5-3-2-4-6-13-11-14(16)7-8-15(13)17-10-9-12/h5,7-8,11,16H,2-4,6,9-10H2,1H3 |
InChI-Schlüssel |
ARZYKJAHEDGIQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCCCC2=C(C=CC(=C2)O)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)

![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)


